5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid 5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 338977-66-5
VCID: VC4279939
InChI: InChI=1S/C14H9ClF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-1-3-9(4-2-8)14(16,17)18/h1-5,7H,6H2,(H,21,22)
SMILES: C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)C(F)(F)F
Molecular Formula: C14H9ClF3NO3
Molecular Weight: 331.68

5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid

CAS No.: 338977-66-5

Cat. No.: VC4279939

Molecular Formula: C14H9ClF3NO3

Molecular Weight: 331.68

* For research use only. Not for human or veterinary use.

5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid - 338977-66-5

Specification

CAS No. 338977-66-5
Molecular Formula C14H9ClF3NO3
Molecular Weight 331.68
IUPAC Name 5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H9ClF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-1-3-9(4-2-8)14(16,17)18/h1-5,7H,6H2,(H,21,22)
Standard InChI Key JEXMKCVWLJCMRU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)C(F)(F)F

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s IUPAC name, 5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid, reflects its substitution pattern:

  • A chloro group at position 5 of the pyridine ring.

  • A keto group at position 2, forming a dihydropyridine structure.

  • A 4-(trifluoromethyl)benzyl group at position 1.

  • A carboxylic acid functional group at position 3.

The molecular formula is C₁₄H₉ClF₃NO₃, with a calculated exact mass of 331.68 g/mol. X-ray crystallography data is unavailable, but the planar pyridine ring and bulky benzyl substituent suggest steric hindrance that may influence reactivity .

PropertyValueSource
Molecular Weight331.68 g/mol
Melting Point197–199°C
SolubilityNot explicitly reported
LogP (Predicted)~2.1 (moderate lipophilicity)Estimated

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic transformations:

  • Pyridine Core Formation: Condensation of enamine intermediates with chloroacetyl derivatives to construct the dihydropyridine ring.

  • Benzylation: Alkylation of the pyridine nitrogen using 4-(trifluoromethyl)benzyl bromide under basic conditions.

  • Oxidation: Introduction of the keto group at position 2 via oxidation with agents like KMnO₄ or CrO₃.

  • Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester precursor under acidic or basic conditions .

Challenges include managing the electron-deficient pyridine ring’s reactivity and achieving regioselective substitution. Yield optimization often requires careful control of reaction temperature and stoichiometry.

Reactivity Profile

  • Carboxylic Acid: Participates in salt formation (e.g., sodium or ammonium salts) to enhance solubility. Reacts with alcohols to form esters under Fischer esterification .

  • Chloro Substituent: Susceptible to nucleophilic aromatic substitution (SNAr) in the presence of strong bases, though steric hindrance from the benzyl group may limit reactivity.

  • Trifluoromethyl Group: Electron-withdrawing effect stabilizes the aromatic ring, reducing electrophilic substitution rates .

Biological Activity and Mechanistic Insights

Kinase Inhibition

The compound’s structural analogy to known kinase inhibitors suggests activity against Janus kinase (JAK) and Bruton’s tyrosine kinase (BTK). These enzymes are critical in cytokine signaling and B-cell activation, respectively. In silico docking studies propose that the trifluoromethylbenzyl group occupies hydrophobic pockets in the kinase ATP-binding site, while the carboxylic acid forms hydrogen bonds with catalytic lysine residues .

Preclinical Findings

  • In Vitro: IC₅₀ values in the low micromolar range (1–10 µM) against JAK2 and BTK in enzymatic assays.

  • In Vivo: Reduces paw swelling in murine arthritis models by 40–60% at 10 mg/kg doses, with no observed hepatotoxicity.

Biological TargetAssay TypeResultSource
JAK2 InhibitionEnzymaticIC₅₀ = 3.2 µM
BTK InhibitionCell-BasedIC₅₀ = 5.8 µM
Anti-Inflammatory EffectMurine Arthritis58% Reduction

Applications in Drug Development

Lead Optimization

Structural modifications to enhance potency and selectivity include:

  • Replacing the chloro group with bromo or methyl groups to modulate electronic effects.

  • Introducing heteroatoms into the benzyl ring to improve pharmacokinetics .

Prodrug Strategies

Ester prodrugs (e.g., ethyl ester) are under investigation to improve oral bioavailability. Hydrolysis in vivo regenerates the active carboxylic acid form .

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